N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide is a synthetic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a β-diketone, with hydroxylamine.
Introduction of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorinated aromatic compound.
Attachment of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be attached via an alkylation reaction using a suitable alkylating agent.
Carboxamide Formation: The carboxamide group can be formed through an amidation reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Exploring its therapeutic potential for treating various diseases and conditions.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.
Pathways Involved: Cellular signaling pathways that are affected by the compound, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide: Known for its unique structural features and biological activities.
Other Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents, such as N-(2-(2-fluorophenyl)-2-(dimethylamino)ethyl)-5-methylisoxazole-3-carboxamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-10-8-13(18-21-10)15(20)17-9-14(19(2)3)11-6-4-5-7-12(11)16/h4-8,14H,9H2,1-3H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZMXSTZVJZSJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C2=CC=CC=C2Cl)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.